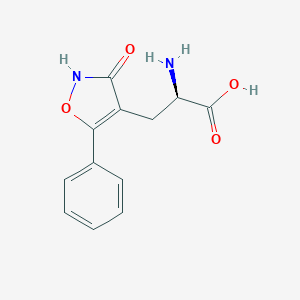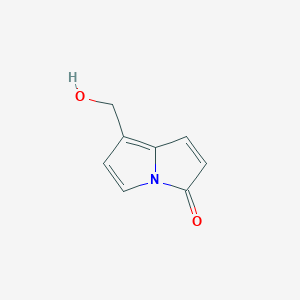![molecular formula C16H34O8P2 B121533 2-[3,3-Bis(diethoxyphosphoryl)propoxy]oxane CAS No. 150250-33-2](/img/structure/B121533.png)
2-[3,3-Bis(diethoxyphosphoryl)propoxy]oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3,3-Bis(diethoxyphosphoryl)propoxy]oxane is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is also known as BDP and is a phosphonate ester that has been synthesized through a unique method.
Mecanismo De Acción
The mechanism of action of BDP is not yet fully understood. However, it is believed that the compound exerts its antiviral and anticancer effects by inhibiting various enzymes and proteins involved in viral replication and cancer cell proliferation.
Efectos Bioquímicos Y Fisiológicos
BDP has been shown to have low toxicity, making it a relatively safe compound for use in scientific research. However, further studies are needed to fully understand the biochemical and physiological effects of BDP on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BDP in lab experiments is its relatively simple synthesis method, which allows for large-scale production. Additionally, BDP has been shown to have potent antiviral and anticancer properties, making it a promising candidate for the development of new therapies.
However, one limitation of using BDP in lab experiments is its relatively low solubility in water, which can make it difficult to work with in aqueous environments. Additionally, further studies are needed to fully understand the toxicity and potential side effects of BDP on living organisms.
Direcciones Futuras
There are several potential future directions for the study of BDP. One area of interest is the development of new antiviral therapies based on BDP. Additionally, further studies are needed to fully understand the mechanism of action of BDP and its potential use in the development of new cancer therapies.
In agriculture, BDP has the potential to be developed into a new class of insecticides and fungicides that are less harmful to the environment and human health than traditional pesticides. Finally, the potential use of BDP in the development of new materials, such as flame retardants and polymer composites, is an area of ongoing research.
Métodos De Síntesis
The synthesis of 2-[3,3-Bis(diethoxyphosphoryl)propoxy]oxane involves the reaction between 3-chloro-1,2-propanediol and diethyl phosphite in the presence of a strong base such as sodium hydride. The resulting product is then treated with sodium hydroxide to yield the desired compound. This method is relatively simple and efficient, making it an attractive option for large-scale synthesis.
Aplicaciones Científicas De Investigación
BDP has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, BDP has been found to exhibit potent antiviral activity against a range of viruses, including HIV, influenza, and herpes simplex virus. BDP has also been shown to have anticancer properties, making it a potential candidate for the development of new cancer therapies.
In agriculture, BDP has been found to have insecticidal and fungicidal properties, making it a potential alternative to traditional pesticides. BDP has also been investigated for its potential use in the development of new materials, such as flame retardants and polymer composites.
Propiedades
IUPAC Name |
2-[3,3-bis(diethoxyphosphoryl)propoxy]oxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O8P2/c1-5-21-25(17,22-6-2)16(26(18,23-7-3)24-8-4)12-14-20-15-11-9-10-13-19-15/h15-16H,5-14H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAKXZDAEQKSJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(CCOC1CCCCO1)P(=O)(OCC)OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O8P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3,3-Bis(diethoxyphosphoryl)propoxy]oxane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate](/img/structure/B121450.png)
![5-[(2S)-2-Aminopropyl]-2-methoxybenzenesulfonamide;hydrochloride](/img/structure/B121453.png)
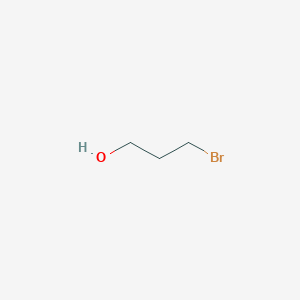


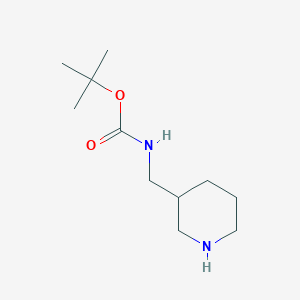

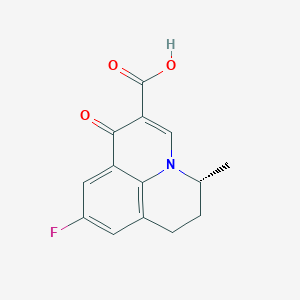
![3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid](/img/structure/B121473.png)



